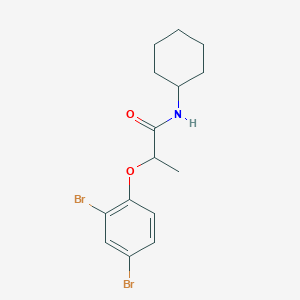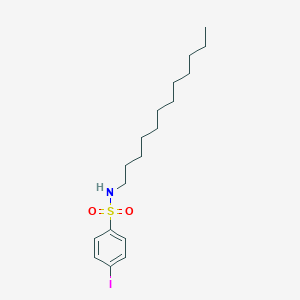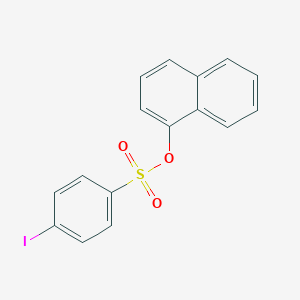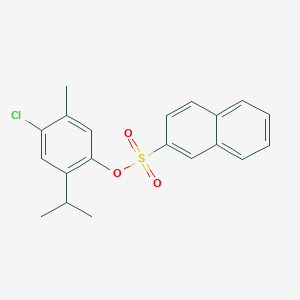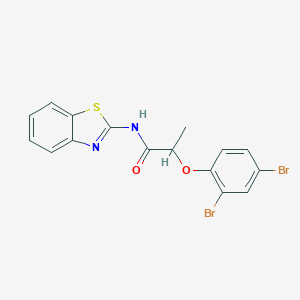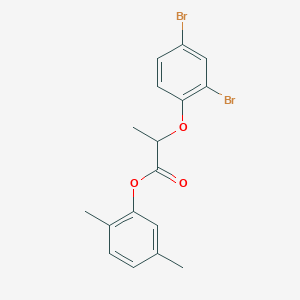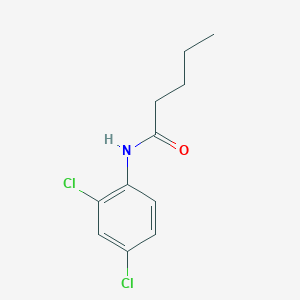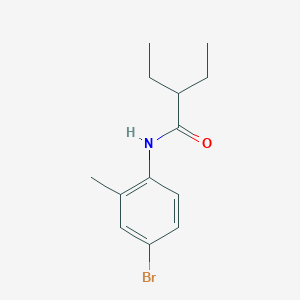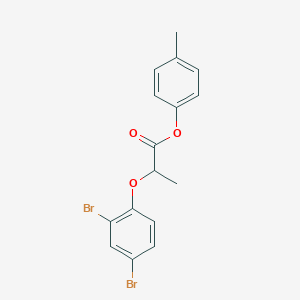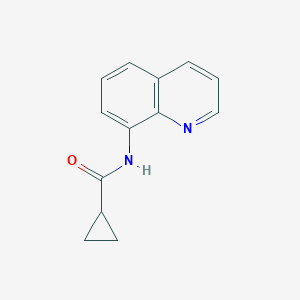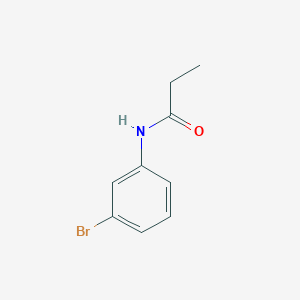
N-(3-bromophenyl)propanamide
Descripción general
Descripción
N-(3-bromophenyl)propanamide, also known as 3-Bromophenylpropanamide, is a chemical compound that belongs to the class of amides. It has a molecular formula of C9H10BrNO and a molecular weight of 231.09 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)propanamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. The inhibition of these enzymes can lead to the disruption of various physiological processes, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
N-(3-bromophenyl)propanamide has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)propanamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it an ideal compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of N-(3-bromophenyl)propanamide in scientific research. One of the most significant directions is the development of new drugs for the treatment of Alzheimer's disease. N-(3-bromophenyl)propanamide has been shown to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of intraocular pressure. Therefore, the development of new drugs that target these enzymes can lead to the development of new treatments for Alzheimer's disease and glaucoma.
Conclusion
In conclusion, N-(3-bromophenyl)propanamide is a compound with unique properties and potential applications in various fields. It has been extensively used in scientific research due to its potent inhibitory activity against several enzymes and its potential applications in the development of new drugs for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-bromophenyl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)propanamide has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of several diseases, including Alzheimer's disease, glaucoma, and cancer.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
KXAFJAVWDBLEAM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)Br |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)Br |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

